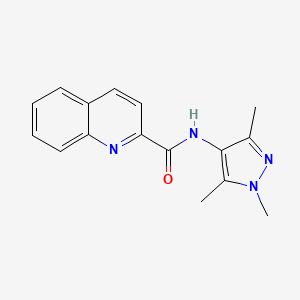
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide, also known as AG490, is a tyrosine kinase inhibitor that has been extensively studied in the field of scientific research. It is a small molecule that has been shown to have significant effects on various cellular processes, making it a valuable tool for investigating the mechanisms underlying a wide range of biological phenomena.
Mécanisme D'action
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, this compound can disrupt the downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating the mechanisms underlying various biological processes. However, it also has some limitations. For example, its effects on tyrosine kinases are not specific, meaning that it can inhibit the activity of multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are many potential future directions for research involving N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide. One promising area is the development of more specific tyrosine kinase inhibitors that can selectively target individual enzymes. Another area of interest is the investigation of the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders. Finally, the development of new methods for synthesizing and modifying this compound could lead to the development of even more versatile tools for scientific research.
Méthodes De Synthèse
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can be synthesized using a variety of methods. One commonly used approach involves the reaction of 2,3-dimethylindole with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. The resulting product is then treated with tert-butyl chloroformate to yield this compound.
Applications De Recherche Scientifique
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of various tyrosine kinases. It has been shown to have significant effects on a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. As a result, it has been used to investigate the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders.
Propriétés
IUPAC Name |
N,N,2,3-tetramethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-9(2)14-12-6-5-10(7-11(8)12)13(16)15(3)4/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTUROUNZQXLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)


![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)